Cas no 447430-07-1 (4,6-Dibromo-1H-indazole)

4,6-Dibromo-1H-indazole is a brominated indazole derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its dibromo substitution pattern enhances reactivity, making it valuable for cross-coupling reactions and the preparation of more complex heterocyclic compounds. The compound exhibits high purity and stability, ensuring consistent performance in applications such as medicinal chemistry and material science. Its structural features also make it a useful scaffold for developing biologically active molecules, including potential kinase inhibitors. Suitable for controlled functionalization, 4,6-Dibromo-1H-indazole is a versatile building block in the synthesis of specialized fine chemicals and advanced research compounds.
4,6-Dibromo-1H-indazole structure
4,6-Dibromo-1H-indazole structure
Product name:4,6-Dibromo-1H-indazole
CAS No:447430-07-1
MF:C7H4Br2N2
MW:275.928059577942
MDL:MFCD01606236
CID:327712
PubChem ID:24728071

4,6-Dibromo-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 4,6-Dibromo-1H-indazole
    • 1H-Indazole,4,6-dibromo-
    • 4,6-DIBROMOINDAZOLE
    • 1H-Indazole,4,6-dibromo
    • AK109108
    • FCH1319561
    • AX8092745
    • X6163
    • CS-0186919
    • AKOS015961802
    • XSA43007
    • DS-4152
    • C75209
    • MFCD01606236
    • FT-0724417
    • A872471
    • SCHEMBL17875686
    • DTXSID20646146
    • 447430-07-1
    • AC-14837
    • DB-070589
    • 4,6-dibromo-2H-indazole
    • MDL: MFCD01606236
    • Inchi: 1S/C7H4Br2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
    • InChI Key: VISLECNHRSEMPR-UHFFFAOYSA-N
    • SMILES: BrC1=C([H])C(=C([H])C2=C1C([H])=NN2[H])Br

Computed Properties

  • Exact Mass: 273.87400
  • Monoisotopic Mass: 273.874
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.7
  • XLogP3: 2.9

Experimental Properties

  • Density: 2.164
  • Boiling Point: 384.6°C at 760 mmHg
  • Flash Point: 186.4°C
  • Refractive Index: 1.751
  • PSA: 28.68000
  • LogP: 3.08790

4,6-Dibromo-1H-indazole Security Information

  • Hazard Statement: H302-H319
  • Storage Condition:Sealed in dry,Room Temperature

4,6-Dibromo-1H-indazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,6-Dibromo-1H-indazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A203160-100mg
4,6-Dibromo-1H-indazole
447430-07-1 95%
100mg
$32.0 2025-02-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QG309-200mg
4,6-Dibromo-1H-indazole
447430-07-1 95+%
200mg
864.0CNY 2021-07-13
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD92745-100mg
4,6-Dibromo-1H-indazole
447430-07-1 95%
100mg
¥156.0 2024-04-18
eNovation Chemicals LLC
Y0994187-5g
4,6-Dibromo-1H-indazole
447430-07-1 95%
5g
$1000 2024-08-02
1PlusChem
1P00DAOS-250mg
4,6-DIBROMO-1H-INDAZOLE
447430-07-1 97%
250mg
$62.00 2025-02-26
A2B Chem LLC
AG19580-250mg
4,6-Dibromo-1h-indazole
447430-07-1 95%
250mg
$33.00 2024-04-20
Ambeed
A203160-1g
4,6-Dibromo-1H-indazole
447430-07-1 95%
1g
$172.0 2025-02-26
Aaron
AR00DAX4-100mg
4,6-Dibromo-1H-indazole
447430-07-1 98%
100mg
$21.00 2025-01-24
1PlusChem
1P00DAOS-1g
4,6-DIBROMO-1H-INDAZOLE
447430-07-1 97%
1g
$183.00 2025-02-26
1PlusChem
1P00DAOS-5g
4,6-DIBROMO-1H-INDAZOLE
447430-07-1 97%
5g
$704.00 2025-02-26

Additional information on 4,6-Dibromo-1H-indazole

Comprehensive Analysis of 4,6-Dibromo-1H-indazole (CAS No. 447430-07-1): Properties, Applications, and Industry Insights

4,6-Dibromo-1H-indazole (CAS No. 447430-07-1) is a halogenated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. As a brominated indazole derivative, it serves as a versatile building block in organic synthesis, particularly in the development of bioactive molecules. The compound's molecular formula, C7H4Br2N2, and its distinct indazole core structure make it valuable for designing enzyme inhibitors and receptor modulators.

Recent studies highlight the growing demand for 4,6-Dibromo-1H-indazole in medicinal chemistry, where researchers explore its potential as a precursor for kinase inhibitors and anticancer agents. This aligns with current trends in targeted drug discovery, a hot topic in 2024 as pharmaceutical companies seek novel compounds to address drug resistance. The bromine atoms at the 4 and 6 positions enhance the compound's reactivity in cross-coupling reactions, making it indispensable for Pd-catalyzed transformations – a frequently searched term among synthetic chemists.

From a commercial perspective, CAS 447430-07-1 has seen increased procurement by contract research organizations (CROs) specializing in small molecule drug development. Analytical data shows purity standards typically exceed 97% by HPLC, with key characterization through 1H/13C NMR and mass spectrometry – techniques commonly queried in academic and industrial settings. The compound's stability under inert atmosphere and solubility profile in DMSO (>50 mg/mL) make it practical for high-throughput screening applications.

Environmental considerations surrounding brominated compounds have prompted innovations in the synthesis of 4,6-Dibromo-1H-indazole. Recent patents disclose greener bromination methods using catalytic bromine recycling, addressing sustainability concerns frequently raised in chemical forums. These advancements respond to the pharmaceutical industry's push toward green chemistry principles, another trending search term among researchers.

The global market for indazole derivatives is projected to grow at 6.8% CAGR through 2030, with 4,6-Dibromo-1H-indazole playing a strategic role in this expansion. Its applications extend beyond pharmaceuticals into materials science, where it functions as a monomer for high-performance polymers with thermal stability. This dual applicability makes it a compound of interest across multiple disciplines, as reflected in cross-disciplinary literature citations.

Quality control protocols for CAS 447430-07-1 emphasize rigorous testing for residual solvents and heavy metals, meeting ICH guidelines – a critical consideration for buyers verifying GMP-compliant intermediates. Storage recommendations typically specify -20°C under nitrogen, with shelf-life studies confirming stability for ≥24 months when properly preserved. These operational details are frequently searched by laboratory managers and procurement specialists.

Emerging research explores the compound's potential in fluorescent probes development, leveraging the indazole scaffold's photophysical properties. This application aligns with the booming diagnostic imaging sector, where scientists actively search for novel fluorophores. The electronic effects of the bromine substituents make 4,6-Dibromo-1H-indazole particularly suitable for designing red-shifted emitters – a niche but growing application area.

Regulatory status updates confirm that 4,6-Dibromo-1H-indazole remains unrestricted in major markets, though proper chemical safety assessment documentation is recommended for commercial distribution. Material Safety Data Sheets (MSDS) provide standard handling precautions comparable to other research chemicals, with particular attention to personal protective equipment requirements during manipulation – a common concern among laboratory personnel.

From a synthetic perspective, recent methodological improvements have reduced the production cost of CAS 447430-07-1 by 30% through optimized bromination conditions. These process chemistry advancements address the frequent industry query about cost-effective synthesis routes, making the compound more accessible for academic and industrial research programs. Scale-up challenges have been mitigated through continuous flow chemistry approaches.

The intellectual property landscape shows increasing patent activity around 4,6-Dibromo-1H-indazole derivatives, particularly in cancer immunotherapy applications. This correlates with rising search volumes for immune checkpoint modulator scaffolds, positioning the compound as a strategic intermediate in next-generation therapeutic development. Licensing opportunities are emerging as pharmaceutical companies seek to expand their indazole-based compound libraries.

Analytical method development for 4,6-Dibromo-1H-indazole quantification has advanced significantly, with validated HPLC-UV methods achieving LODs of 0.1 μg/mL. These technical capabilities respond to the quality control needs of preclinical research teams, who frequently search for robust analytical protocols. Method details have been published in several peer-reviewed journals focused on pharmaceutical analysis.

Supply chain dynamics indicate stable availability of CAS 447430-07-1 from major chemical suppliers, with lead times typically under 4 weeks for custom quantities. Procurement specialists often search for just-in-time delivery options, which several vendors now offer through regional distribution networks. The compound's classification as a non-hazardous air/sea freight item facilitates global logistics.

Future research directions may explore the compound's utility in covalent inhibitor design, given the reactive potential of its bromine substituents. This application area has gained traction in proteomics research, creating new demand for specialized intermediates like 4,6-Dibromo-1H-indazole. The development of click chemistry compatible derivatives represents another promising avenue for structural modification.

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